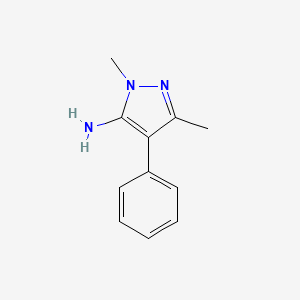
1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C11H13N3. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the fourth carbon atom.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Pyrazole derivatives, such as 5-amino-pyrazoles, have been recognized as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds , which are common motifs in a wide range of synthesized drugs .
Mode of Action
It’s worth noting that pyrazole derivatives have been used in various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of biologically active compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Biochemical Pathways
It’s known that nitrogen-containing aromatic heterocycles, such as pyrazoles, are common motifs in a wide range of synthesized drugs . These drugs can interact with various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
It’s worth noting that pyrazole derivatives have been associated with diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a certain pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Action Environment
It’s known that the compound is a solid at room temperature , which could influence its stability under different environmental conditions
Biochemische Analyse
Biochemical Properties
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit binding interactions with enzymes involved in metabolic pathways, potentially influencing their activity . For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting their structure and function .
Cellular Effects
The effects of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine on various types of cells and cellular processes are of great interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses. Furthermore, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes . These effects can result in alterations in cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules.
Molecular Mechanism
The molecular mechanism of action of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions can result in a cascade of biochemical events, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its activity and effectiveness. Additionally, the degradation of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine over time can lead to the formation of metabolites with different biological activities . Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, potentially leading to changes in cell behavior and physiology.
Dosage Effects in Animal Models
The effects of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine in animal models vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity. At higher doses, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities. The metabolic pathways of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and biological effects . Additionally, this compound may impact metabolic flux and metabolite levels, potentially altering cellular metabolism.
Transport and Distribution
The transport and distribution of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity . This compound can interact with transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cells, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can localize to specific cellular compartments or organelles, influencing its activity and function . The accumulation and localization of this compound can affect its interactions with biomolecules and its overall biological effects.
Subcellular Localization
The subcellular localization of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can determine its specific biological effects and its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the methylation of pyrazole at the 3 and 5 positions. This can be achieved by reacting pyrazole with methylating agents such as iodomethane or bromomethane. The resulting 3-methylpyrazole is then further reacted with ammonia to yield the target compound .
Industrial Production Methods
Industrial production of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The phenyl group and the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-4-phenyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of an amine group.
1,3-dimethyl-4-phenyl-1H-pyrazol-5-carboxylic acid: Contains a carboxyl group at the 5-position.
1,3-dimethyl-4-phenyl-1H-pyrazol-5-thiol: Features a thiol group at the 5-position.
Uniqueness
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2,5-dimethyl-4-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCIAKCHUXQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363624 | |
| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3654-22-6 | |
| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



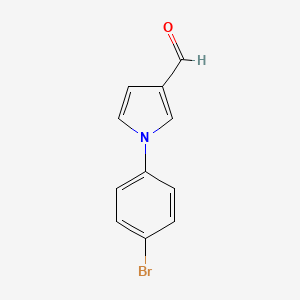
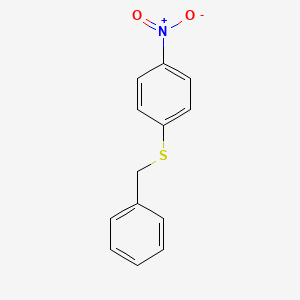
![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)
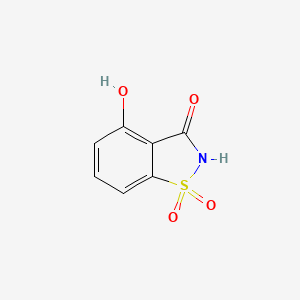
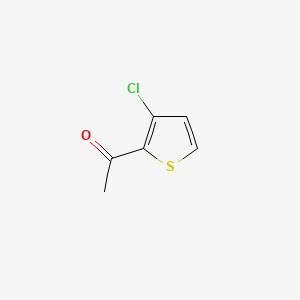
![(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE](/img/structure/B1332646.png)
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)
![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
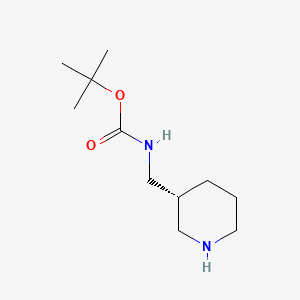
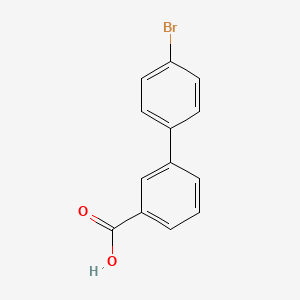
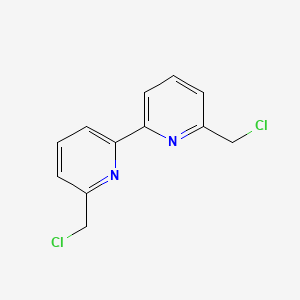
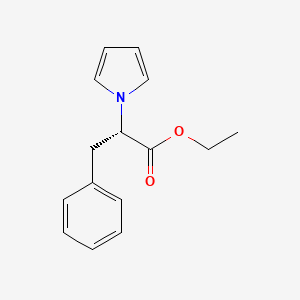
![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)
